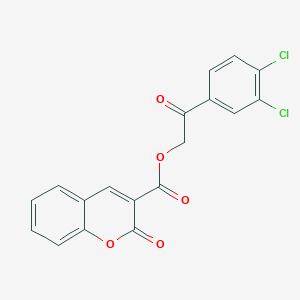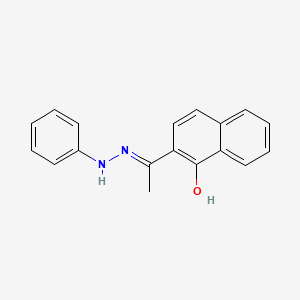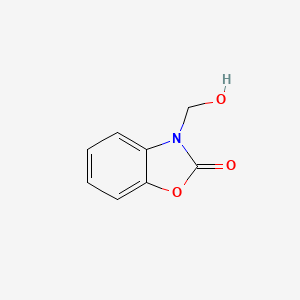![molecular formula C29H22N4O7S B11549782 2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11549782.png)
2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl 4-nitrobenzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the phenylformamido group: This step involves the reaction of aniline with formic acid to form phenylformamide.
Synthesis of the thiophen-2-yl prop-2-enamido group: This involves the reaction of thiophene-2-carboxylic acid with an appropriate amine to form the enamido group.
Coupling of the two intermediates: The phenylformamido and thiophen-2-yl prop-2-enamido groups are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of the final compound: The coupled intermediate is then reacted with 2-methoxy-4-formylphenyl 4-nitrobenzoate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
2-Methoxy-4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methoxy-4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl 4-nitrobenzoate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its potential biological activity also sets it apart from simpler compounds.
Properties
Molecular Formula |
C29H22N4O7S |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C29H22N4O7S/c1-39-26-16-19(9-14-25(26)40-29(36)21-10-12-22(13-11-21)33(37)38)18-30-32-28(35)24(17-23-8-5-15-41-23)31-27(34)20-6-3-2-4-7-20/h2-18H,1H3,(H,31,34)(H,32,35)/b24-17+,30-18+ |
InChI Key |
VNINRMNIZHJELO-LMQWDOQGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11549714.png)
![4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11549715.png)

![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11549726.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549733.png)
![2-Amino-6-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B11549735.png)
![Dimethyl 4,4'-{piperazine-1,4-diylbis[(1-oxopropane-3,1-diyl)imino]}dibenzoate](/img/structure/B11549744.png)

![N-[3-(dipropylamino)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B11549747.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549751.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11549755.png)
![2-(3-nitrophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11549756.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11549773.png)
